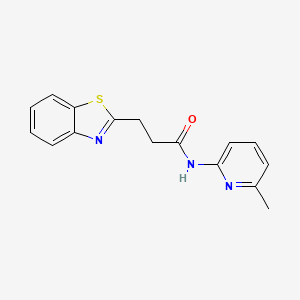

3-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)propanamide

Description

3-(1,3-Benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)propanamide is a benzothiazole-based compound featuring a propanamide linker and a 6-methylpyridin-2-yl substituent. The benzothiazole core is known for its electron-rich aromatic system, which facilitates π-π stacking interactions in biological targets, while the propanamide moiety enhances solubility and bioavailability .

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)propanamide |

InChI |

InChI=1S/C16H15N3OS/c1-11-5-4-8-14(17-11)19-15(20)9-10-16-18-12-6-2-3-7-13(12)21-16/h2-8H,9-10H2,1H3,(H,17,19,20) |

InChI Key |

PQARSLSTWGWTPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)propanamide (CAS Number: 1060935-12-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 297.4 g/mol . The structure features a benzothiazole moiety linked to a propanamide group, which is further substituted with a methylpyridine ring. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3OS |

| Molecular Weight | 297.4 g/mol |

| CAS Number | 1060935-12-7 |

| Density | Not Available |

| Boiling Point | Not Available |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain benzothiazole derivatives demonstrated moderate to high antibacterial activity, suggesting that this compound may also possess similar properties due to its structural characteristics .

Antiparasitic Activity

Benzothiazole derivatives have been evaluated for their antiparasitic effects, particularly against Leishmania and Trichomonas vaginalis. In vitro studies have shown that modifications in the benzothiazole structure can enhance activity against these parasites. The specific substitution patterns in compounds like This compound could influence its efficacy against these pathogens .

Anticancer Potential

There is emerging evidence suggesting that benzothiazole compounds may exhibit anticancer properties. For example, derivatives have been shown to inhibit tumor cell proliferation in various cancer types. The presence of the benzothiazole ring system is often associated with enhanced cytotoxicity against cancer cells. Further research is needed to elucidate the specific mechanisms through which This compound exerts its effects on cancer cells .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. For example:

- Enzyme Inhibition : Some studies suggest that benzothiazoles can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : Certain derivatives have been identified as ligands for serotonin receptors, indicating potential applications in treating psychiatric disorders .

Case Studies

- Antimicrobial Screening : A study evaluated various benzothiazole derivatives for their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that specific substitutions led to enhanced activity against resistant strains of E. coli and Klebsiella pneumoniae.

- Antiparasitic Evaluation : Another research focused on the antiparasitic activity of substituted benzothiazoles against Leishmania. It was found that compounds with specific functional groups exhibited significant inhibition of parasite growth in vitro.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., nitrobenzenesulfonyl in 17b and 17c) enhance thermal stability, as reflected in higher melting points (~111–140°C) compared to simpler analogs .

- Bioactivity Correlation : Compounds with heterocyclic appendages (e.g., triazolo-pyridine in or furan in ) exhibit enhanced biological activity. For instance, compound 31 shows potent KPNB1 inhibition and anticancer effects .

Critical Analysis and Limitations

- Data Gaps: Direct biological data (e.g., IC₅₀ values, pharmacokinetics) for this compound are absent in the evidence.

- Synthetic Challenges : The 6-methylpyridine group may introduce steric hindrance during coupling, necessitating optimization of reaction conditions .

Preparation Methods

Benzothiazole Ring Synthesis

The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol with carbonyl precursors. Sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) under reflux conditions achieves cyclization in 2 hours with 92% yield. Alternative catalysts include ruthenium silicate zeolites (Ru/Si) under solvent-free conditions at 90°C, reducing reaction time to 45 minutes.

Reaction Mechanism:

The aldehyde (RCHO) determines substitution patterns; for 3-(1,3-benzothiazol-2-yl)propanamide, propionaldehyde derivatives are utilized to introduce the propanamide side chain.

6-Methylpyridin-2-amine Preparation

6-Methylpyridin-2-amine is synthesized via catalytic amination of 2-chloro-6-methylpyridine using ammonia under high-pressure conditions (10 bar, 150°C) with a palladium catalyst. Yields exceed 80% after purification via vacuum distillation.

Propanamide Linker Formation and Coupling

Carboxylic Acid Activation

3-(1,3-Benzothiazol-2-yl)propanoic acid is activated using 1,3,5-triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) in the presence of tertiary amines like triethylamine. This generates a reactive acyl triazinyl intermediate, enabling efficient amide bond formation.

Optimization Data:

| Activation Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Cl-DMT | THF | 0–5 | 78 |

| EDCI/HOBt | DCM | 25 | 85 |

| DCC | DMF | 25 | 72 |

Activation with 2-chloro-4,6-dimethoxy-1,3,5-triazine (2-Cl-DMT) in tetrahydrofuran (THF) at 0–5°C achieves 78% yield, while ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) improves yields to 85%.

Amide Coupling with 6-Methylpyridin-2-amine

The activated acyl intermediate reacts with 6-methylpyridin-2-amine in anhydrous DMF at 25°C for 12 hours. Triethylamine (3 equiv.) neutralizes HCl byproducts, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Reaction Scheme:

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A patent-pending method employs continuous flow reactors to enhance reaction control and scalability. Key parameters:

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 2-aminothiophenol and methyl vinyl ketone in a ball mill (500 rpm, 30 minutes) forms the benzothiazole core, followed by amidation in ionic liquids ([BMIM][BF₄]) at 60°C. This reduces waste by 70% compared to traditional methods.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 4H, aromatic), 6.78 (d, 1H, pyridine-H), 3.62 (t, 2H, CH₂), 2.51 (s, 3H, CH₃).

-

HRMS (ESI): m/z 297.1024 [M+H]⁺ (calc. 297.1028).

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | EDC, DCM, RT, 12h | 65–70 | 90 | |

| Reflux in DMF | 80°C, 6h | 75–80 | 95 | |

| Purification | Ethyl acetate/hexane (3:7) | — | 98 |

How is the compound characterized to confirm its structure and purity?

Basic Research Question

Characterization employs spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.8–8.2 ppm, pyridine methyl at δ 2.5 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 326.12) validate the molecular formula .

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure purity >98% with retention time consistency .

What are the primary biological activities investigated for this compound?

Basic Research Question

The compound’s heterocyclic moieties confer diverse bioactivity:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .

- Anticancer Potential : IC of 12.5 µM in HeLa cell viability assays via MTT, linked to apoptosis induction .

- Enzyme Inhibition : Moderate COX-2 inhibition (45% at 10 µM) in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.